Methyl 2-(triethylgermyl)propanoate
Description
Methyl 2-(triethylgermyl)propanoate is an organogermanium compound featuring a triethylgermyl (-Ge(C₂H₅)₃) substituent attached to the β-carbon of a methyl propanoate backbone. This structure combines the ester functionality of propanoate with the unique electronic and steric properties of germanium, a metalloid less commonly utilized than silicon or carbon in organometallic chemistry. The triethylgermyl group may influence reactivity, stability, and intermolecular interactions due to germanium’s larger atomic radius (compared to carbon or silicon) and its moderate electronegativity.
Properties
CAS No. |
55499-72-4 |
|---|---|
Molecular Formula |
C10H22GeO2 |
Molecular Weight |
246.91 g/mol |
IUPAC Name |
methyl 2-triethylgermylpropanoate |
InChI |
InChI=1S/C10H22GeO2/c1-6-11(7-2,8-3)9(4)10(12)13-5/h9H,6-8H2,1-5H3 |
InChI Key |
QPBPNLYNJYZFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(triethylgermyl)propanoate typically involves the reaction of triethylgermanium chloride with methyl 2-bromopropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(triethylgermyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The triethylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Methyl 2-(triethylgermyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-(triethylgermyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with cellular pathways. The triethylgermyl group may enhance the compound’s stability and facilitate its transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred from structurally related compounds in the literature:
(a) Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate (Compound 10, )
- Structure: Features a cyano-pyridinyl substituent instead of triethylgermyl.
- Reactivity: The cyano group enhances electrophilicity, facilitating nucleophilic additions, while the pyridinyl moiety may coordinate with metals. This contrasts with the triethylgermyl group, which is more sterically bulky and less polar.
- Applications: Used in synthesizing β-heteroaryl-α,β-didehydro-α-amino acid derivatives .
(b) Fluorinated Propenoate Esters ()
- Structure: 2-propenoate esters with fluorinated sulfonyl groups (e.g., tridecafluorohexyl).
- Properties: Fluorinated groups impart hydrophobicity and thermal stability.
- Applications : Used in polymers and surfactants for their resistance to degradation .
(c) Pyruvate Derivatives ()
- Structure: Derivatives like 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) involve hydrazone formation with pyruvate.
- Analytical Methods: Quantification via ¹H-NMR with ethyl viologen as an internal standard highlights techniques that could be adapted for Methyl 2-(triethylgermyl)propanoate analysis. For example, germanium’s NMR-inactive isotopes (e.g., ⁷⁴Ge) might necessitate alternative characterization strategies .
Key Research Findings and Hypotheses
- Steric Effects: The triethylgermyl group’s bulkiness could hinder nucleophilic attacks at the ester carbonyl, unlike smaller substituents (e.g., methyl or cyano groups).
- Thermal Stability: Organogermanium compounds generally exhibit moderate thermal stability, though fluorinated analogs () likely outperform them in high-temperature applications .
Data Table: Hypothetical Comparison of Propanoate Derivatives
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